1-Amino-3-(5-methylthiophen-3-yl)propan-2-one
Description
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-amino-3-(5-methylthiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-6-2-7(5-11-6)3-8(10)4-9/h2,5H,3-4,9H2,1H3 |
InChI Key |
INVQWHALOFTNKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)CC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis:
Formation of Nitroalkene Intermediate:
- React 5-methylthiophene-3-carboxaldehyde with nitromethane in the presence of a base (e.g., sodium hydroxide) to form the nitroalkene intermediate.
- Conditions: Typically performed in an organic solvent like ethanol or dichloromethane at room temperature.
-
- Reduce the nitroalkene intermediate using sodium borohydride or hydrogenation over a palladium catalyst.
- Conditions: Sodium borohydride reduction is often carried out in ethanol or methanol at room temperature, while hydrogenation requires a pressure vessel and a catalyst like palladium on carbon.
Chemical Reactions Analysis
1-Amino-3-(5-methylthiophen-3-yl)propan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation Reactions:
- Reagents: Potassium permanganate or chromium trioxide.
- Conditions: Typically performed in aqueous or organic solvents under reflux conditions.
- Products: Corresponding oxo derivatives.
Reduction Reactions:
- Reagents: Lithium aluminum hydride or sodium borohydride.
- Conditions: Often carried out in organic solvents like ethanol or tetrahydrofuran at room temperature.
- Products: Amine derivatives.
Substitution Reactions:
- Reagents: Various electrophiles.
- Conditions: Typically performed in organic solvents under reflux conditions.
- Products: Substituted derivatives.
Research Applications
1-Amino-3-(5-methylthiophen-3-yl)propan-2-one has a wide range of scientific research applications:
- Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of new materials and catalysts.
- Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Medicine: Ongoing research explores its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.
Data and Findings
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Aqueous, reflux | Oxo derivatives |
| Reduction | Lithium aluminum hydride | Ethanol, room temperature | Amine derivatives |
| Substitution | Electrophiles (e.g., alkyl halides) | Organic solvents, reflux | Substituted derivatives |
Chemical Reactions Analysis
1-Amino-3-(5-methylthiophen-3-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(5-methylthiophen-3-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of new materials and catalysts.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one
Structural and Chemical Properties
This chloro-substituted analog (CAS: 1850927-69-3) replaces the methyl group with a chlorine atom, resulting in the molecular formula C₇H₈ClNOS and a higher molecular weight (189.66 g/mol) due to chlorine’s greater atomic mass . Key differences include:
Table 1: Comparative Properties of Methyl- and Chloro-Substituted Analogs
Thiophene-Propan-2-one Derivatives with Varied Substituents
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
This compound () replaces the amino group with a hydroxyphenyl moiety and introduces an α,β-unsaturated ketone (propenone).
(2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one
The nitro group on the phenyl ring () introduces strong electron-withdrawing effects, which could stabilize charge-transfer complexes or influence redox behavior. The dimethylthiophene substituent may sterically hinder reactions at the thiophene ring compared to the monosubstituted methyl or chloro analogs .
Table 2: Comparison of Thiophene-Propan-2-one Derivatives
Amino-Propan-2-ol Derivatives
1-Amino-3-(dimethylamino)propan-2-ol
This compound () replaces the thiophene ring with a dimethylamino group and the ketone with a hydroxyl group. The structural differences result in distinct physicochemical properties:
- Hydrogen Bonding: The hydroxyl and amino groups enable stronger hydrogen bonding, increasing solubility in polar solvents.
Computational and Analytical Insights
Electronic Structure Analysis
Using density-functional theory (DFT) methods (), the absolute hardness (η) and electronegativity (χ) of the methyl- and chloro-substituted analogs can be calculated. Chlorine’s electron-withdrawing nature may lower η (increasing softness) and raise χ compared to the methyl analog, influencing reactivity in acid-base or redox reactions .
Crystallographic Studies
Programs like SHELXL () are widely used for small-molecule refinement.
Biological Activity
1-Amino-3-(5-methylthiophen-3-yl)propan-2-one, a compound featuring a thiophene ring, has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various research studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one can be represented as follows:
This compound consists of an amino group attached to a propanone backbone with a methylthiophene substituent, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one have been evaluated for their effectiveness against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of related thiophene derivatives against selected pathogens:
| Compound | Bacterial Strain | MIC (μg/ml) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 100 |
| Compound C | P. aeruginosa | 50 |
| Compound D | C. albicans | 100 |
These results suggest that modifications in the thiophene structure can enhance antimicrobial efficacy, which may also apply to 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one.
Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively studied. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines. A study reported the cytotoxicity of related compounds against breast cancer cells (MCF-7), indicating that structural variations in thiophene can lead to enhanced anticancer activity.
Case Study:
In a comparative study, the compound's analogs were tested against MCF-7 cells, revealing IC50 values ranging from 10 to 30 μM depending on the substituents on the thiophene ring. The presence of electron-donating groups significantly improved the cytotoxicity compared to electron-withdrawing groups.
The biological activity of 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity: Thiophene derivatives often exhibit antioxidant properties, reducing oxidative stress in cells and contributing to their therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
